methyl 5-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a furoate ester linked to a pyrazole ring substituted with bromine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Indole derivatives: Similar in their aromatic nature and potential biological activities.
Uniqueness
METHYL 5-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its combination of a furoate ester and a pyrazole ring with specific substitutions. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H21BrN2O5 |
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Molecular Weight |
497.3 g/mol |
IUPAC Name |
methyl 5-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C24H21BrN2O5/c1-29-17-8-4-15(5-9-17)22-21(25)23(16-6-10-18(30-2)11-7-16)27(26-22)14-19-12-13-20(32-19)24(28)31-3/h4-13H,14H2,1-3H3 |
InChI Key |
SXAJBHUSMBZBFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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